4-Benzyl-2-methylphenol

Lipophilicity Physicochemical Properties Formulation Science

4-Benzyl-2-methylphenol (CAS 5415-04-3), also referred to as 2-methyl-4-benzylphenol or 4-benzyl-o-cresol, is a disubstituted phenolic compound bearing a benzyl group at the para position and a methyl group at the ortho position relative to the hydroxyl moiety. Its molecular formula is C14H14O with an average mass of 198.26 Da.

Molecular Formula C14H14O
Molecular Weight 198.26 g/mol
CAS No. 5415-04-3
Cat. No. B1656773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-2-methylphenol
CAS5415-04-3
Molecular FormulaC14H14O
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC2=CC=CC=C2)O
InChIInChI=1S/C14H14O/c1-11-9-13(7-8-14(11)15)10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3
InChIKeyJPCITNVIXXYRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-2-methylphenol (CAS 5415-04-3): Procurement-Relevant Physicochemical and Biological Profile


4-Benzyl-2-methylphenol (CAS 5415-04-3), also referred to as 2-methyl-4-benzylphenol or 4-benzyl-o-cresol, is a disubstituted phenolic compound bearing a benzyl group at the para position and a methyl group at the ortho position relative to the hydroxyl moiety. Its molecular formula is C14H14O with an average mass of 198.26 Da . The compound is structurally distinct from the simpler 4-benzylphenol (CAS 101-53-1) and the regioisomeric 2-benzyl-4-methylphenol (CAS 52857-30-4), and has been evaluated in both antioxidant and enzyme-inhibition contexts [1][2].

Why 4-Benzyl-2-methylphenol Cannot Be Replaced by Generic Methylphenols or Simple Benzylphenols


The combination of an ortho-methyl and a para-benzyl substituent on the phenolic ring creates a steric and electronic environment that is absent in either o-cresol (2-methylphenol) or 4-benzylphenol alone. This dual substitution directly impacts lipophilicity (predicted logP of 4.08 for 4-benzyl-2-methylphenol vs. ~3.47 for 4-benzylphenol) and boiling point (331.3 °C vs. ~309 °C), both of which are critical for high-temperature industrial formulations . In biological systems, the same substitution pattern yields differential enzyme inhibition selectivity that cannot be achieved by the monosubstituted analogs, making indiscriminate substitution scientifically unsound [1].

Quantitative Differentiation Evidence for 4-Benzyl-2-methylphenol (CAS 5415-04-3)


Increased Lipophilicity Versus 4-Benzylphenol: Predicted logP and Boiling Point Comparison

4-Benzyl-2-methylphenol exhibits a computed logP of 3.93 (ACD/Labs) and an estimated log Kow of 4.08 (KOWWIN v1.67), compared to a reported logP of 3.47 for 4-benzylphenol. The ortho-methyl group increases lipophilicity by approximately 0.46–0.61 log units . The boiling point is also elevated to 331.3 ± 11.0 °C versus approximately 309 °C for 4-benzylphenol, reflecting stronger intermolecular interactions relevant to high-temperature processing stability .

Lipophilicity Physicochemical Properties Formulation Science

Tyrosinase Inhibition Selectivity: Differential Ki Between Fungal and Human Enzymes

In competitive enzyme inhibition assays, 4-benzyl-2-methylphenol shows a Ki of 1.80 × 10³ nM (1.8 µM) against Agaricus bisporus (mushroom) tyrosinase, compared to a Ki of 1.28 × 10⁵ nM (128 µM) against recombinant human tyrosinase expressed in baculovirus-infected Sf9 cells [1]. This 71-fold difference in inhibitory potency between fungal and human tyrosinase indicates species-dependent binding. No comparable dual-species Ki data are available for 4-benzylphenol or o-cresol in the same assay system [2].

Enzyme Inhibition Tyrosinase Melanogenesis

CYP4Z1 Inhibition Potency Compared to a Known CYP4Z1 Inhibitor CYP4Z1-IN-2

4-Benzyl-2-methylphenol inhibits CYP4Z1 with an IC50 of 2.90 × 10³ nM (2.9 µM) using luciferin-benzyl ether as substrate in human HepG2 cell membranes transduced with lentiviral vector [1]. Under preincubation conditions, the IC50 drops to 100 nM [2]. For comparison, the reference inhibitor CYP4Z1-IN-2 (compound 7) shows an IC50 of 5.9 µM in the same Luc-BE O-debenzylation assay . 4-Benzyl-2-methylphenol thus achieves a 2-fold greater apparent potency (2.9 µM vs. 5.9 µM) without optimization.

Cytochrome P450 CYP4Z1 Cancer Metabolism

Industrial Antioxidant Performance Profile Relative to 4-Methoxy-2-benzylphenol Derivatives

Yamada et al. (1985) evaluated a series of benzylphenol derivatives, including 2-methyl-4-benzylphenols (the class of 4-benzyl-2-methylphenol), as antioxidants for tetralin autoxidation at 60 °C by oxygen-absorption method. The study reported that the 4-methoxy-2-benzylphenol series exhibited 'very good activities,' while the 2-methyl-4-benzylphenol series showed moderate antioxidant activity, with performance correlated to the ¹³C NMR chemical shift of the ipso-carbon of the OH substituent and electrochemical oxidation peak potentials (Ep) measured by linear-sweep voltammetry [1]. Although the full induction period data are not publicly accessible, the class-level ranking places 2-methyl-4-benzylphenols below the 4-methoxy analogs but above unsubstituted 4-benzylphenols in antioxidant efficacy.

Antioxidant Tetralin Autoxidation Polymer Stabilization

Procurement-Relevant Application Scenarios for 4-Benzyl-2-methylphenol (CAS 5415-04-3)


Non-Coloring Stabilizer Intermediate for Light Oil-Free Rubbers, Latexes, and Plastics

Patent RU2802029C1 describes a method for producing a mixture of methylbenzylated phenols, specifically including 4-benzyl-2-methylphenol, for use as a non-coloring complex stabilizer in light oil-free rubbers, latexes, plastics, oils, and plasticizers. The method achieves a product color of not more than 20 units on the platinum-cobalt scale, making it suitable for applications where color integrity is critical [1]. The higher boiling point of 4-benzyl-2-methylphenol (331.3 °C) relative to simpler benzylphenols supports its use in high-temperature polymer processing without excessive volatilization .

Enzyme Inhibition Probe Scaffold for Tyrosinase Selectivity Studies

The 71-fold selectivity of 4-benzyl-2-methylphenol for mushroom tyrosinase (Ki = 1.8 µM) over human tyrosinase (Ki = 128 µM) makes it a candidate scaffold for developing species-selective tyrosinase inhibitors. This differential could be exploited in antifungal agrochemical research or as a control compound in melanogenesis assays where human enzyme sparing is required [2].

Lead Scaffold for CYP4Z1-Targeted Chemical Probe Development in Breast Cancer Research

With an IC50 of 2.9 µM against CYP4Z1—2-fold more potent than the reference inhibitor CYP4Z1-IN-2 (5.9 µM)—4-benzyl-2-methylphenol offers a straightforward, commercially accessible starting point for medicinal chemistry exploration. CYP4Z1 is preferentially expressed in breast carcinoma tissue, and inhibitors of this cytochrome P450 isoform are of interest for elucidating its role in cancer lipid metabolism [3].

Intermediate for Synthesis of Further Functionalized Benzylphenol Derivatives

The dual ortho-methyl and para-benzyl substitution pattern provides a unique template for further derivatization (e.g., oxidation to quinones, alkylation, or coupling reactions). The compound's predicted logP of 3.93 and moderate antioxidant activity make it a versatile intermediate for tailoring physicochemical properties in downstream products [4].

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